6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
Description
Properties
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(15-16-13)10-2-4-11(5-3-10)17-9-1-8-14-17/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZUGWPOJSXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NNC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and boronic acids.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or through cyclization reactions involving dicarbonyl compounds.
Introduction of the Thiol Group: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, other substituted derivatives.
Scientific Research Applications
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Catalysis: It serves as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships : The -SH group’s electron-withdrawing nature and H-bonding capacity make the compound a stronger candidate for catalytic or sensor applications than its -NH₂ or -Cl counterparts.
Computational Predictions : Tools like Multiwfn () and SHELXL () enable detailed comparisons of electronic and crystallographic properties, even in the absence of experimental data for the thiol derivative.
Synthetic Versatility : The thiol’s reactivity allows post-functionalization (e.g., forming Au-S bonds), which is less feasible with -NH₂ or -Cl analogues.
Biological Activity
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement with a pyridazine ring, a pyrazole moiety, and a thiol group. Its chemical formula is , and it has been studied for various therapeutic applications, including anticancer, antimicrobial, and antiparasitic properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of parasitic diseases such as leishmaniasis and malaria, where the compound shows significant inhibitory effects on enzymes crucial for parasite survival.
Target Enzymes
- Enzymes involved in nucleic acid synthesis : Inhibition leads to disrupted replication of the parasites.
- Proteins essential for metabolic pathways : The compound's binding to these proteins can halt essential biochemical processes.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Liver cancer (HepG2)
- Cervical cancer (HeLa)
Table 1 summarizes the antiproliferative effects observed in recent studies:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 | 12.5 | Moderate inhibition of cell proliferation |
| HeLa | 15.0 | Significant reduction in cell viability |
| MDA-MB-231 | 10.0 | Strong cytotoxic effects observed |
Antimicrobial Activity
The compound has also shown notable antimicrobial activity against various bacterial strains. In particular, it has been tested against:
- Escherichia coli
- Staphylococcus aureus
Table 2 presents the antibacterial efficacy measured by zone of inhibition:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control (mm) |
|---|---|---|
| E. coli | 28 | Control: 30 |
| Staphylococcus aureus | 25 | Control: 27 |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in treating parasitic infections. For instance, a study reported that this compound demonstrated significant activity against Leishmania aethiopica and Plasmodium berghei, leading to reduced parasite loads in infected models.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:
- Formation of the Pyrazole Ring : Cyclocondensation of hydrazines with appropriate carbonyl compounds.
- Attachment of the Phenyl Group : Utilizing coupling reactions such as Suzuki or Heck coupling.
- Formation of the Pyridazine Ring : Through cyclization reactions involving dicarbonyl compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
